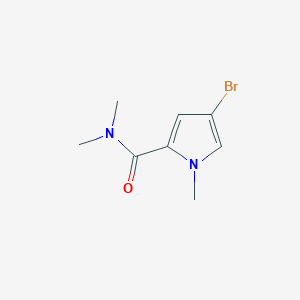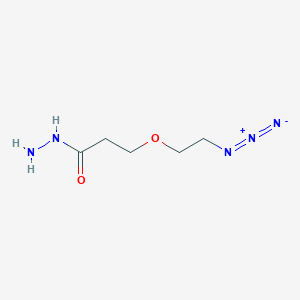
Azido-PEG1-Hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido-PEG1-Hydrazide is a bifunctional polyethylene glycol (PEG) linker that contains both an azide group and a hydrazide group. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage, while the hydrazide group can react with aldehydes to form semi-permanent hydrazone bonds . This compound is widely used in various fields due to its unique chemical properties and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG1-Hydrazide typically involves the reaction of a PEG derivative with azide and hydrazide groups. One common method involves the reaction of a PEG derivative with sodium azide to introduce the azide group, followed by the reaction with hydrazine to introduce the hydrazide group . The reaction conditions usually involve mild temperatures and neutral pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The final product is often purified using techniques such as chromatography and crystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Azido-PEG1-Hydrazide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages.
Hydrazone Formation: The hydrazide group reacts with aldehydes to form hydrazone bonds.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Hydrazone Formation: Aldehydes are used as reactants, and the reaction typically occurs under mild conditions with neutral pH.
Major Products Formed
Triazole Linkages: Formed from the reaction of the azide group with alkynes.
Hydrazone Bonds: Formed from the reaction of the hydrazide group with aldehydes.
Applications De Recherche Scientifique
Azido-PEG1-Hydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in Click Chemistry to attach various molecules.
Biology: Employed in bio-conjugation techniques to label biomolecules.
Medicine: Utilized in drug delivery systems to improve solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Azido-PEG1-Hydrazide involves its bifunctional groups:
Azide Group: Reacts with alkynes to form triazole linkages through Click Chemistry.
Hydrazide Group: Reacts with aldehydes to form hydrazone bonds. These reactions enable the compound to act as a versatile linker, facilitating the attachment of various molecules and enhancing their properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Azido-PEG3-Hydrazide
- Azido-PEG4-Hydrazide
- Azido-PEG6-Hydrazide
- Azido-PEG8-Hydrazide
- Azido-PEG12-Hydrazide
- Azido-PEG16-Hydrazide
- Azido-PEG24-Hydrazide
Uniqueness
Azido-PEG1-Hydrazide is unique due to its shorter PEG chain, which provides distinct solubility and reactivity properties compared to its longer-chain counterparts . This makes it particularly useful in applications where a shorter linker is desired.
Propriétés
Formule moléculaire |
C5H11N5O2 |
|---|---|
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
3-(2-azidoethoxy)propanehydrazide |
InChI |
InChI=1S/C5H11N5O2/c6-9-5(11)1-3-12-4-2-8-10-7/h1-4,6H2,(H,9,11) |
Clé InChI |
MYWDBHALVNWUJN-UHFFFAOYSA-N |
SMILES canonique |
C(COCCN=[N+]=[N-])C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14775388.png)
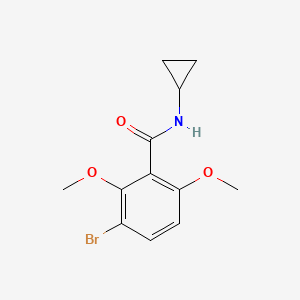
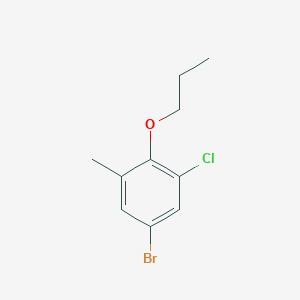

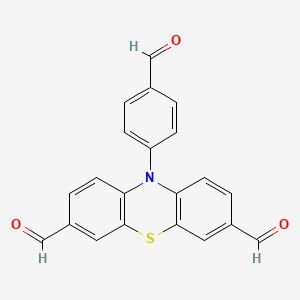

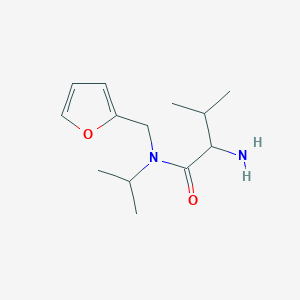
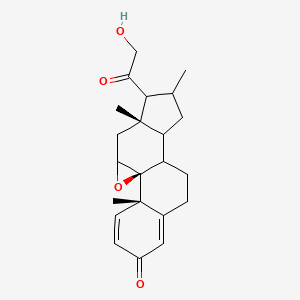
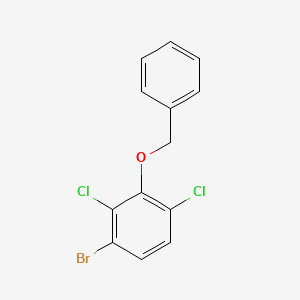

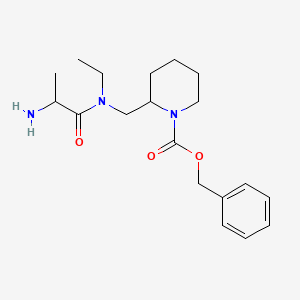
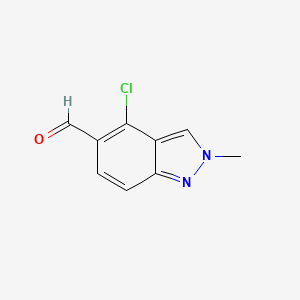
![Imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B14775474.png)
